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Compound of Interest

Compound Name: Indolin-6-ylboronic acid

Cat. No.: B594351 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Indolin-6-ylboronic acid (CAS No. 1253912-15-0) is a valuable building block in medicinal

chemistry and drug discovery, primarily utilized in palladium-catalyzed cross-coupling reactions,

such as the Suzuki-Miyaura coupling, to introduce the indoline scaffold into complex molecules.

Its utility in the synthesis of kinase inhibitors and other biologically active compounds has led to

a growing interest in its commercial availability and efficient synthetic routes. This technical

guide provides a comprehensive overview of the commercial landscape for Indolin-6-
ylboronic acid and details a plausible synthetic pathway for its preparation.

Physicochemical Properties
Property Value

CAS Number 1253912-15-0

Molecular Formula C₈H₁₀BNO₂

Molecular Weight 162.98 g/mol

Synonyms
(2,3-Dihydro-1H-indol-6-yl)boronic acid, B-(2,3-

Dihydro-1H-indol-6-yl)boronic acid
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Indolin-6-ylboronic acid is available from a range of chemical suppliers, catering to research

and development needs. The purity, pricing, and lead times can vary significantly between

suppliers. Below is a summary of representative commercial sources. Please note that prices

and availability are subject to change and should be confirmed with the respective suppliers.

Supplier
Catalog
Number

Purity Quantity Price (USD) Lead Time

A2B Chem AA30406 95% 100 mg $186.00 In Stock

95% 250 mg $293.00 In Stock

95% 1 g $837.00 In Stock

95% 5 g $3,321.00 In Stock

BLD Pharm BD235439 >95% - Inquiry -

Chemsence CS-0094770 98% 100 mg $150.00 -

98% 250 mg $230.00 -

98% 1 g $580.00 -

CP Lab

Safety
- min 96% 1 g $974.25 -

CHEMLYTE

SOLUTIONS

CO.,LTD

-
Industrial

Grade
- Inquiry

Average 20

days

Synthetic Pathway and Experimental Protocol
While several general methods for the synthesis of aryl and heteroaryl boronic acids are

described in the literature, a specific, detailed protocol for Indolin-6-ylboronic acid is not

readily available in peer-reviewed journals. However, based on established methodologies for

the borylation of halo-aromatics, a robust synthetic route can be proposed starting from the

commercially available 6-bromoindoline. The most common and effective method for this

transformation is the Miyaura borylation reaction.
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Proposed Synthetic Route: Miyaura Borylation of 6-
Bromoindoline
The synthesis of Indolin-6-ylboronic acid can be efficiently achieved via a palladium-

catalyzed borylation of 6-bromoindoline with a boronating agent such as bis(pinacolato)diboron

(B₂pin₂), followed by hydrolysis of the resulting pinacol ester.

Step 1: Borylation

Step 2: Hydrolysis

6-Bromoindoline

Indoline-6-ylboronic acid
pinacol ester

Reaction

Bis(pinacolato)diboron Pd Catalyst
(e.g., Pd(dppf)Cl₂)

Base
(e.g., KOAc)

Solvent
(e.g., Dioxane)

Indolin-6-ylboronic acid

Hydrolysis

Acidic Work-up
(e.g., HCl)

Click to download full resolution via product page

Caption: Proposed two-step synthesis of Indolin-6-ylboronic acid.
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Detailed Experimental Protocol (Representative)
Materials:

6-Bromoindoline (1.0 equiv)

Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

Potassium acetate (KOAc) (3.0 equiv)

Anhydrous 1,4-Dioxane

Hydrochloric acid (1 M)

Ethyl acetate

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Reaction Setup: To a flame-dried Schlenk flask, add 6-bromoindoline, bis(pinacolato)diboron,

Pd(dppf)Cl₂, and potassium acetate.

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen)

three times.

Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the flask via syringe.

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction

progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry

(LC-MS).

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the

reaction mixture with ethyl acetate and wash with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to obtain the crude Indoline-6-ylboronic acid pinacol

ester.

Purification of Intermediate (Optional but Recommended): The crude pinacol ester can be

purified by flash column chromatography on silica gel.

Hydrolysis: Dissolve the crude or purified pinacol ester in a suitable solvent mixture (e.g.,

tetrahydrofuran/water). Add 1 M hydrochloric acid and stir vigorously at room temperature for

2-4 hours, or until hydrolysis is complete (monitored by TLC or LC-MS).

Isolation of Final Product: Extract the aqueous mixture with ethyl acetate. Wash the

combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to yield Indolin-6-ylboronic acid. The product may be further

purified by recrystallization if necessary.

Logical Workflow for Procurement or Synthesis
For researchers requiring Indolin-6-ylboronic acid, a decision between direct purchase and

in-house synthesis is necessary. The following diagram illustrates a logical workflow for this

decision-making process.
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Caption: Decision workflow for obtaining Indolin-6-ylboronic acid.
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Conclusion
Indolin-6-ylboronic acid is a commercially accessible building block crucial for various

applications in drug discovery. For researchers requiring this compound, several suppliers offer

it in various purities and quantities. In situations where commercial sources are not ideal due to

cost or availability, in-house synthesis via Miyaura borylation of 6-bromoindoline presents a

viable and well-established alternative. The provided experimental protocol offers a solid

foundation for its successful preparation in a laboratory setting. As with any chemical synthesis,

appropriate safety precautions should be taken, and reaction conditions may require

optimization based on the specific laboratory setup and reagent quality.

To cite this document: BenchChem. [Commercial Availability and Synthesis of Indolin-6-
ylboronic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b594351#commercial-availability-of-indolin-6-
ylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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